Source:
Withaferin A is predominantly sourced from Withania somnifera, a plant revered in traditional Ayurvedic medicine. The extraction of this compound typically involves solvent extraction methods that utilize alcohol or water to isolate the active components from the plant material .
Classification:
Withaferin A falls under the category of withanolides, which are a group of naturally occurring steroids. These compounds are characterized by a unique structure that includes a five-membered lactone ring fused to a steroidal backbone. Withaferin A's structural complexity contributes to its varied biological activities.
Methods:
The synthesis of Withaferin A can be achieved through several methods, including:
Technical Details:
Structure:
The molecular structure of Withaferin A consists of a steroid nucleus with specific functional groups that confer its biological properties. It features an α,β-unsaturated ketone which plays a crucial role in its reactivity and interaction with biological targets.
Data:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure and purity of synthesized Withaferin A .
Reactions:
Withaferin A undergoes various chemical reactions that can modify its structure:
Technical Details:
Withaferin A exerts its effects through multiple mechanisms:
Data supporting these mechanisms include studies demonstrating reduced viability in cancer cell lines upon treatment with Withaferin A .
Physical Properties:
Chemical Properties:
Relevant analyses include spectroscopic techniques that confirm the compound's identity and purity, such as NMR and mass spectrometry .
Withaferin A has significant scientific applications:
Withaferin A (WA) induces apoptosis in cancer cells by activating the FOXO3a transcription factor and its downstream target Bim, a pro-apoptotic Bcl-2 family protein. In breast cancer cells (MCF-7 and MDA-MB-231), WA treatment significantly upregulates Bim expression (Bim-s and Bim-EL isoforms), triggering cytoplasmic histone-associated DNA fragmentation and poly-ADP-ribose polymerase (PARP) cleavage. Knockdown of FOXO3a or Bim confers resistance to WA-induced apoptosis, confirming their essential roles [2]. WA also activates the tumor suppressor Par-4 (prostate apoptosis response-4), which selectively induces apoptosis in cancer cells while sparing normal cells [7] [10].
Table 1: Key Apoptotic Targets of Withaferin A in Cancer Cells
Target Molecule | Mechanism | Cancer Model |
---|---|---|
FOXO3a | Transcriptional activation leading to Bim upregulation | Breast cancer |
Bim | Induction of mitochondrial apoptosis | Breast cancer |
Par-4 | Sequestration of anti-apoptotic proteins | Prostate, breast cancer |
Caspase-3 | Cleavage and activation | Multiple cancers |
WA suppresses constitutive and interleukin-6 (IL-6)-inducible STAT3 activation in breast cancer cells by inhibiting phosphorylation of Janus-activated kinase 2 (JAK2) at Tyr1007/1008 and STAT3 at Tyr705. This disrupts STAT3 dimerization and nuclear translocation, downregulating oncogenic gene expression [5]. WA also covalently binds to IκB kinase β (IKKβ), inhibiting NF-κB activation and subsequent transcription of pro-survival genes (e.g., Bcl-2, cyclin D1) [1] [7].
WA binds to the C-terminal domain of Hsp90, disrupting its chaperone function and promoting proteasomal degradation of oncogenic client proteins. This includes HER2 in breast cancer, mutant p53, and RAF-1 [9]. The 5,6-epoxide group in WA reacts with cysteine residues in Hsp90, inducing conformational changes that impair ATPase activity [10].
WA inhibits tumor angiogenesis by suppressing hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) expression. In endothelial cells, WA reduces VEGF-induced capillary tube formation by 80% and decreases CD31+ microvessel density in prostate tumor xenografts [4] [7].
WA inhibits c-Myc-driven glycolytic pathways by downregulating lactate dehydrogenase A (LDH-A) and glucose transporters (GLUT1). In mammary tumors (MMTV-neu mice), WA suppresses intermediates of glucose metabolism and inhibits mitochondrial complex III activity, reducing ATP production [1] [7]. WA also upregulates TIGAR (TP53-induced glycolysis regulator), enhancing p53-mediated metabolic regulation [10].
Table 2: Withaferin A's Effects on Cancer Cell Metabolism
Metabolic Pathway | Key Targets | Functional Outcome |
---|---|---|
Glycolysis | c-Myc, LDH-A, GLUT1 | Reduced glucose uptake and lactate production |
Mitochondrial respiration | Complex III | Impaired oxidative phosphorylation |
PPP pathway | TIGAR | Enhanced antioxidant capacity |
WA reduces serum levels of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) in diet-induced obese (DIO) mice by >40% and suppresses lipopolysaccharide-induced cytokine release in macrophages [6]. It also enhances natural killer (NK) cell cytotoxicity against tumor cells by upregulating perforin and granzyme B expression [1].
WA inhibits AP-1 and Sp1 transcription factors by blocking their DNA-binding activity. In Ehrlich ascites tumor cells, WA suppresses VEGF expression via Sp1 inactivation, reducing tumor angiogenesis [4]. WA’s electrophilic carbons in the A-ring mediate covalent modification of cysteine residues in these transcription factors, impairing their function [1].
WA inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, increasing acetylcholine availability in synaptic clefts. This improves cognitive function in models of Parkinson’s and Alzheimer’s disease [9]. WA-cysteine conjugates (e.g., CR-777) protect mesencephalic neurons from 6-OHDA-induced toxicity by reducing α-synuclein aggregation [1].
WA activates the Nrf2 pathway, enhancing synthesis of glutathione and heme oxygenase-1 (HO-1). It also inhibits glycogen synthase kinase-3β (GSK-3β), reducing hyperphosphorylation of tau protein in neuronal cells [9]. In vivo studies show WA decreases caspase-3 activation and amyloid-β plaques [10].
WA prevents phosphorylation of peroxisome proliferator-activated receptor γ (PPARγ) at Ser273 in adipocytes, a site linked to insulin resistance. This increases adiponectin secretion by 2-fold in DIO mice, enhancing insulin sensitivity [3] [6]. Unlike rosiglitazone (a PPARγ agonist), WA does not cause adipocyte hypertrophy or weight gain [3].
WA activates AMP-activated protein kinase (AMPK) in adipose tissue and liver, promoting fatty acid oxidation and inhibiting lipogenesis. In DIO mice, WA increases energy expenditure by upregulating uncoupling protein 1 (UCP1) in brown adipose tissue (BAT) and induces browning of subcutaneous white adipose tissue (scWAT) via p38/ERK MAPK pathways [6]. This reduces liver weight by 20% and ameliorates hepatic steatosis [3].
Table 3: Metabolic Effects of Withaferin A in Obesity Models
Metabolic Parameter | Effect of WA | Molecular Mechanism |
---|---|---|
Insulin sensitivity | ↑ 60% | PPARγ dephosphorylation, adiponectin upregulation |
Adipose tissue mass | ↓ 30–40% | UCP1 induction, enhanced thermogenesis |
Hepatic steatosis | ↓ 50% | AMPK-mediated fatty acid oxidation |
Pro-inflammatory cytokines | ↓ 40–60% | NF-κB/STAT3 inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7